molecular formula C11H8ClNO2S B12076058 2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid

2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid

Cat. No.: B12076058
M. Wt: 253.71 g/mol
InChI Key: BEVRGXJQQIDOLT-UHFFFAOYSA-N
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Description

2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid is a heterocyclic compound that contains a thiophene ring, an amino group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid typically involves the reaction of 3-chlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of an amine catalyst. The reaction conditions often include heating the mixture under reflux and using a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .

Scientific Research Applications

2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms, leading to their death. The compound’s structure allows it to bind to active sites on enzymes, blocking their function and preventing the growth of bacteria or fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid is unique due to its combination of a thiophene ring, an amino group, and a chlorophenyl group.

Properties

Molecular Formula

C11H8ClNO2S

Molecular Weight

253.71 g/mol

IUPAC Name

2-amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C11H8ClNO2S/c12-7-3-1-2-6(4-7)8-5-16-10(13)9(8)11(14)15/h1-5H,13H2,(H,14,15)

InChI Key

BEVRGXJQQIDOLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=C2C(=O)O)N

Origin of Product

United States

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